The compound is synthesized from solifenacin hydrochloride through deuterium labeling processes that enhance its stability and tracking capabilities in metabolic studies. It falls under the category of pharmacological agents used to manage conditions like overactive bladder due to its antagonistic effects on muscarinic receptors .
The synthesis of (1R,3S-)Solifenacin-d5 Hydrochloride involves several key steps:
Additional methods outlined in patents include the reaction of specific isoquinoline derivatives with quinuclidol under controlled conditions to yield optically pure forms of solifenacin derivatives .
The molecular formula for (1R,3S-)Solifenacin-d5 Hydrochloride is . The structure features a bicyclic framework with multiple functional groups that are essential for its biological activity.
(1R,3S-)Solifenacin-d5 Hydrochloride can participate in various chemical reactions:
The mechanism of action for (1R,3S-)Solifenacin-d5 Hydrochloride involves its role as an antagonist at muscarinic receptors:
Relevant analyses indicate that the presence of deuterium enhances the stability of this compound compared to its non-deuterated counterparts .
(1R,3S-)Solifenacin-d5 Hydrochloride is utilized extensively in scientific research:
(1R,3S)-Solifenacin-d5 hydrochloride is a deuterium-labeled isotopologue of the clinically established muscarinic receptor antagonist solifenacin succinate. This stable isotope derivative, with a molecular formula of C₂₃H₂₂D₅ClN₂O₂ and a molecular weight of 403.96 g/mol, incorporates five deuterium atoms (D5) at the phenyl ring positions [1] [7] [9]. It serves as an indispensable tracer in drug metabolism studies, receptor binding assays, and quantitative bioanalytical method development. The compound retains the stereochemically defined (1R,3S-) configuration of the parent drug, which is critical for its pharmacological activity, while the isotopic substitution enables precise tracking of molecular fate in complex biological systems [1] [7].
The (1R,3S-) configuration denotes specific chiral centers at the quinuclidinyl nitrogen (position 3) and the tetrahydroisoquinoline moiety (position 1). This stereochemistry forces a spatially optimized orientation for binding to muscarinic acetylcholine receptors (mAChRs). Key structural features include:
Table 1: Structural Characteristics of (1R,3S)-Solifenacin-d5 Hydrochloride
Structural Element | Chemical Feature | Role in Pharmacology |
---|---|---|
Quinuclidinyl moiety | (3S)-1-azabicyclo[2.2.2]octane | Rigid scaffold for mAChR binding |
Tetrahydroisoquinoline | (1R)-1-phenyl-3,4-dihydro-1H-isoquinoline | Flexible antagonist pharmacophore |
Deuterium substitution | C₆D₅— at phenyl ring | Isotopic label for metabolic stability |
Ester linkage | −C(=O)O− group | Hydrolyzable connector unit |
This stereochemistry is pharmacologically non-negotiable: inversion to (1S,3R) or other diastereomers reduces receptor affinity by >100-fold due to steric clashes with transmembrane helices of mAChRs [4] [8]. X-ray crystallography confirms that the (1R,3S-) configuration positions the quinuclidine nitrogen for optimal salt-bridge formation with Asp147 of the M₃ receptor subtype [8].
Deuterium (²H), a stable, non-radioactive isotope of hydrogen, is strategically incorporated into pharmaceutical compounds to modify pharmacokinetic profiles without altering primary pharmacology. In (1R,3S)-Solifenacin-d5 hydrochloride, deuterium replaces hydrogen at all positions of the pendant phenyl ring (positions 2,3,4,5,6), creating a metabolically "hardened" version of solifenacin [1] [7]. Key applications include:
Table 2: Kinetic Isotope Effects (KIE) in Deuterated vs. Non-deuterated Solifenacin
Metabolic Parameter | Solifenacin (non-deuterated) | (1R,3S)-Solifenacin-d5 | Impact of Deuteration |
---|---|---|---|
Primary metabolic pathway | CYP3A4-mediated 4R-hydroxylation | Reduced 4R-hydroxylation | ↑ Metabolic stability |
Half-life (t₁/₂) in humans | 45–68 hours | Up to 2× prolonged | ↑ Systemic exposure |
Plasma clearance | 7–14 L/h | Reduced by ~30% | ↓ Dosing frequency |
Bioanalytical utility | Limited in complex matrices | Ideal internal standard | ↑ Quantification accuracy |
Notably, the site of deuteration avoids "metabolic soft spots" – the tetrahydroisoquinoline and quinuclidine rings remain protiated, ensuring that primary pharmacology is preserved while optimizing ADME properties for research applications [7] [8].
Solifenacin and its deuterated analog function as competitive antagonists at human muscarinic receptors, with subtype selectivity profiles crucial for urinary bladder selectivity:
Table 3: Muscarinic Receptor Binding Affinities of Solifenacin
Receptor Subtype | Tissue Localization | pKi Value | Functional Consequence of Antagonism |
---|---|---|---|
M₃ | Detrusor smooth muscle, salivary glands | 8.0 | Bladder relaxation, reduced salivation |
M₁ | CNS, autonomic ganglia | 7.6 | Cognitive effects (minimal at therapeutic doses) |
M₂ | Cardiac sinoatrial node | 6.9 | Negligible cardiac effects due to low affinity |
The deuterated derivative enables critical research on target engagement dynamics. For example, when used in PET studies with [¹¹C]-labeled analogs, it quantifies receptor occupancy in vivo, revealing that >90% M₃ occupancy is required for clinical efficacy in overactive bladder syndrome [5] [8].
CAS No.:
CAS No.: 31373-65-6
CAS No.: 106717-30-0
CAS No.:
CAS No.: 8063-17-0